(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Overview
Description
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound that has been synthesized for various scientific research applications. It is a member of the imidazole family of compounds and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
Imidazole Derivatives
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Indole Derivatives
Indole derivatives also have diverse biological activities and have been found in many important synthetic drug molecules . They have been used in the treatment of various diseases and conditions due to their ability to bind with high affinity to multiple receptors .
Advantages and Limitations for Lab Experiments
The advantages of using (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone in lab experiments include its ability to inhibit the growth of cancer and fungal cells, its low toxicity towards normal cells, and its potential for the development of new drugs. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research and development of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. These include the development of new drugs for the treatment of cancer and fungal infections, the optimization of its synthesis method to improve its yield and purity, the investigation of its potential for the treatment of other diseases, and the determination of its safety and efficacy in preclinical and clinical studies. In addition, further studies are needed to elucidate its mechanism of action and to identify potential off-target effects.
Synthesis Methods
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves several steps. The first step is the reaction between 4-chlorobenzyl chloride and sodium sulfide to form 4-chlorobenzyl thiol. The second step involves the reaction between 4-chlorobenzyl thiol and 2-bromoacetophenone to form (2-(4-chlorobenzylthio)acetophenone). The final step involves the reaction between (2-(4-chlorobenzylthio)acetophenone) and m-tolylmagnesium bromide to form the desired compound.
Scientific Research Applications
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been used in various scientific research applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit antifungal activity by inhibiting the growth of fungal cells. In addition, it has been used in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUNYWJNQRYZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone |
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